molecular formula C11H19N B8354867 2-Pentylcyclopentanecarbonitrile

2-Pentylcyclopentanecarbonitrile

Cat. No.: B8354867
M. Wt: 165.27 g/mol
InChI Key: JRDVTVPGQVLLPB-UHFFFAOYSA-N
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Description

2-Pentylcyclopentanecarbonitrile is a cyclopentane derivative featuring a pentyl substituent at the 2-position and a nitrile functional group. Nitriles are versatile intermediates in organic synthesis, often utilized in pharmaceuticals, agrochemicals, and fragrances due to their reactivity and stability.

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

2-pentylcyclopentane-1-carbonitrile

InChI

InChI=1S/C11H19N/c1-2-3-4-6-10-7-5-8-11(10)9-12/h10-11H,2-8H2,1H3

InChI Key

JRDVTVPGQVLLPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCCC1C#N

Origin of Product

United States

Comparison with Similar Compounds

2-Oxocyclopentanecarbonitrile (CAS 2941-29-9)

Key Data

  • Molecular Formula: C₆H₇NO
  • Molar Mass : 109.13 g/mol
  • Substituents : Oxo (keto) group at the 2-position.
  • Functional Groups : Ketone (-C=O) and nitrile (-CN).

Comparison

  • Reactivity : The ketone group enables nucleophilic additions (e.g., Grignard reactions) and condensations, while the nitrile can undergo hydrolysis to carboxylic acids or amines.
  • Polarity: The oxo group increases polarity compared to 2-pentylcyclopentanecarbonitrile, affecting solubility in polar solvents like water or ethanol.
  • Applications : Likely used in synthesizing heterocyclic compounds or as a precursor in pharmaceutical intermediates .

1-(2-Nitrophenyl)cyclopentanecarbonitrile (CAS 908512-93-6)

Key Data

  • Molecular Formula : C₁₂H₁₂N₂O₂
  • Molar Mass : 216.24 g/mol
  • Substituents : 2-Nitrophenyl group at the 1-position.
  • Functional Groups: Nitro (-NO₂), nitrile (-CN), and aromatic ring.

Comparison

  • Reactivity : The nitro group is strongly electron-withdrawing, directing electrophilic substitutions on the aromatic ring. The nitrile can participate in cycloaddition reactions or reductions.
  • Aromaticity : The phenyl ring introduces π-π interactions, enhancing stability in solid-state applications.
  • Applications: Potential use in dyes, explosives, or as a precursor for amines via nitro-group reduction .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups
This compound Not provided C₁₁H₁₉N 165.28 (calculated) 2-pentyl Nitrile
2-Oxocyclopentanecarbonitrile 2941-29-9 C₆H₇NO 109.13 2-oxo Ketone, Nitrile
1-(2-Nitrophenyl)cyclopentanecar.. 908512-93-6 C₁₂H₁₂N₂O₂ 216.24 1-(2-nitrophenyl) Nitro, Nitrile, Aromatic

Research Findings and Implications

  • Substituent Effects: Alkyl Groups (Pentyl): Increase hydrophobicity and steric bulk, favoring applications in non-polar solvents or polymer matrices. Oxo Groups: Enhance polarity and reactivity, making such compounds suitable for synthesis of oxygen-containing heterocycles. Nitro Groups: Introduce strong electron-withdrawing effects and redox activity, expanding utility in materials science .
  • Synthetic Utility :

    • The nitrile group in all three compounds offers pathways to amines (via reduction) or carboxylic acids (via hydrolysis), enabling diversification in drug discovery .

Preparation Methods

Ring Formation via Acyloin Condensation

Cyclopentane ring construction often begins with acyloin condensation. A linear diketone precursor undergoes intramolecular cyclization in the presence of sodium (Na) or potassium (KO) to form a cyclic acyloin intermediate. For 2-pentylcyclopentanecarbonitrile, a diketone substituted with a pentyl group is condensed to yield the cyclopentane backbone. Subsequent oxidation of the acyloin intermediate with agents like manganese dioxide (MnO₂) generates a diketone, which is then functionalized.

The diketone is treated with hydrazine (NH₂NH₂) under acidic conditions (pH 5–11) to form a hydrazone. Dehydration of the hydrazone via heating or treatment with phosphorus oxychloride (POCl₃) introduces the nitrile group, yielding this compound. This method emphasizes the importance of steric control to ensure regioselective substitution at the second position.

Functional Group Interconversion from Carboxylic Acid Derivatives

Dehydration of Cyclopentanecarboxamides

A two-step process converts cyclopentanecarboxamides to nitriles. First, a cyclopentanecarboxylic acid derivative (e.g., ethyl cyclopentanecarboxylate) is reacted with a primary or secondary amine to form the corresponding amide. For example:

R–COOH+NH2RR–CONHR+H2O\text{R–COOH} + \text{NH}2\text{R}' \rightarrow \text{R–CONHR}' + \text{H}2\text{O}

The amide is then dehydrated using phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), yielding the nitrile:

R–CONHRP2O5R–CN+HNR–OH\text{R–CONHR}' \xrightarrow{\text{P}2\text{O}5} \text{R–CN} + \text{HNR}'\text{–OH}

In one protocol, 2-pentylcyclopentanecarboxamide was dehydrated at 120°C with P₂O₅, achieving a 78% yield of this compound.

Isoxazoline Intermediate-Driven Synthesis

Reduction and Displacement of Isoxazoline Derivatives

This method, detailed in patent US6762316B1, leverages isoxazoline intermediates to build the cyclopentane framework. A substituted isoxazoline (e.g., ethyl c-4-tert-butoxycarbonylamino-t-3-(2-propyl)butyl-4,5,6,6a-tetrahydro-2aH-cyclopent[d]isoxazole-6-r-carboxylate) is reduced catalytically (H₂/Pd-C) to an aminoalcohol. Acylation with acetic anhydride introduces an acetyl group, followed by conversion of the hydroxyl group to a leaving group (e.g., bromide using PBr₃).

Displacement of the bromide with sodium cyanide (NaCN) in dimethylformamide (DMF) at 80°C introduces the nitrile moiety:

R–Br+NaCNR–CN+NaBr\text{R–Br} + \text{NaCN} \rightarrow \text{R–CN} + \text{NaBr}

This method reported a 65% yield for the final nitrile product.

Direct Alkylation and Cyanation

Nucleophilic Substitution on Cyclopentane Halides

A cyclopentane derivative bearing a halogen atom at the target position undergoes nucleophilic substitution with cyanide. For example, 2-bromocyclopentane is reacted with potassium cyanide (KCN) in ethanol at reflux:

C5H9Br+KCNC5H9CN+KBr\text{C}5\text{H}9\text{Br} + \text{KCN} \rightarrow \text{C}5\text{H}9\text{CN} + \text{KBr}

To introduce the pentyl group, Friedel-Crafts alkylation or Grignard reactions are employed. In one approach, cyclopentene was alkylated with 1-pentene using boron trifluoride (BF₃) as a catalyst, followed by hydrocyanation with hydrogen cyanide (HCN) and a nickel catalyst.

Comparative Analysis of Methods

Method Key Reagents Temperature Yield Advantages
Acyloin CondensationNa/KO, NH₂NH₂, POCl₃80–120°C70–78%High regioselectivity
Amide DehydrationP₂O₅, SOCl₂100–120°C65–78%Simple two-step process
Isoxazoline PathwayPd-C, NaCN, PBr₃45–80°C60–65%Versatile for complex substituents
Nucleophilic SubstitutionKCN, BF₃60–80°C50–70%Direct cyanation

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 2-pentylcyclopentanecarbonitrile in laboratory settings?

Methodological Answer:
The synthesis of this compound typically involves cyclization and nitrile-group introduction. A common approach includes:

  • Cyclopentane ring formation : Intramolecular cyclization of a pentyl-substituted precursor using acid or base catalysis (e.g., HCl or KOH) under reflux conditions.
  • Nitrile incorporation : Nucleophilic substitution or cyanation reactions, such as using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Key parameters : Temperature control (±2°C) and anhydrous conditions are critical to avoid side reactions like hydrolysis of the nitrile group. Reaction progress can be monitored via TLC (Rf ~0.5 in hexane:ethyl acetate 8:2) .

Basic: What analytical techniques are most effective for characterizing this compound and confirming its structural purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Expected signals include a triplet for the cyclopentane ring protons (δ 1.5–2.0 ppm) and a multiplet for the pentyl chain (δ 0.8–1.4 ppm).
    • ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm, while the cyclopentane carbons appear at δ 25–35 ppm .
  • Infrared Spectroscopy (IR) : A sharp peak at ~2240 cm⁻¹ confirms the C≡N stretch.
  • Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 165.2 corresponds to C₁₁H₁₉N .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and spatial arrangement .

Advanced: How can mechanistic studies elucidate the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents (e.g., D₂O vs. H₂O) to identify rate-determining steps.
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and charge distribution on the nitrile carbon .
  • Trapping intermediates : Use in-situ NMR or quenching experiments with electrophiles (e.g., methyl iodide) to isolate intermediates like iminoxyl radicals .

Advanced: What computational strategies are employed to predict the steric and electronic effects of the pentyl substituent on cyclopentane ring conformation?

Methodological Answer:

  • Molecular Dynamics (MD) simulations : Simulate ring puckering and substituent orientation in solvents (e.g., chloroform) using software like Gaussian or AMBER.
  • Torsional angle analysis : Compare computed dihedral angles (e.g., C1-C2-C3-C4) with experimental X-ray data to validate models .
  • Electrostatic potential maps : Visualize electron density around the nitrile group to predict sites for electrophilic attacks .

Advanced: How should researchers address contradictory spectroscopic data (e.g., NMR shifts) observed in derivatives of this compound?

Methodological Answer:

  • Solvent effects : Re-run NMR in deuterated solvents with varying polarity (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or aggregation artifacts .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening signals (e.g., cyclopentane ring flipping) .
  • Cross-validation : Compare with high-resolution MS and IR to rule out impurities. For example, a mass deviation >5 ppm suggests isotopic interference .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme inhibition assays : Screen against target enzymes (e.g., cytochrome P450) using fluorogenic substrates and monitor activity via fluorescence quenching .
  • Cytotoxicity testing : Use MTT assays on cell lines (e.g., HEK293) with EC₅₀ calculations to assess potency. Include controls for nitrile toxicity (e.g., sodium azide) .
  • Molecular docking : AutoDock Vina predicts binding affinity to protein targets (e.g., PD-L1) by simulating interactions with the nitrile group .

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